molecular formula C10H10F2OS B14049325 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one

Cat. No.: B14049325
M. Wt: 216.25 g/mol
InChI Key: UBRTZJVVYKCTSC-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one is an organic compound that features a difluoromethyl group and a mercapto group attached to a phenyl ring, with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)thiophenol with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its reactive functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Trifluoromethyl)-5-mercaptophenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with the mercapto group in a different position on the phenyl ring.

Uniqueness

1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and mercapto groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[2-(difluoromethyl)-5-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2OS/c1-2-9(13)8-5-6(14)3-4-7(8)10(11)12/h3-5,10,14H,2H2,1H3

InChI Key

UBRTZJVVYKCTSC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)C(F)F

Origin of Product

United States

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